3-Allyl-2-fluoro-4-iodopyridine
Overview
Description
3-Allyl-2-fluoro-4-iodopyridine is a chemical compound with the molecular formula C8H7FIN and a molecular weight of 263.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of fluorine, iodine, and allyl groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-fluoro-4-iodopyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the allyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Allyl-2-fluoro-4-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Allyl-2-fluoro-4-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the fluorine atom can participate in hydrogen bonding and other interactions, while the allyl group can undergo reactions that modify the compound’s activity. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: Similar structure but lacks the allyl group.
2-Fluoro-4-iodopyridine: Fluorine and iodine atoms are positioned differently on the pyridine ring.
3-Allyl-4-iodopyridine: Similar structure but lacks the fluorine atom.
Uniqueness
3-Allyl-2-fluoro-4-iodopyridine is unique due to the presence of all three functional groups (fluorine, iodine, and allyl) on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical syntheses and applications .
Properties
IUPAC Name |
2-fluoro-4-iodo-3-prop-2-enylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJNAQONKJGNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CN=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628015 | |
Record name | 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340268-75-9 | |
Record name | 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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